molecular formula C6H6N4O3 B1601169 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide CAS No. 73403-52-8

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

Cat. No.: B1601169
CAS No.: 73403-52-8
M. Wt: 182.14 g/mol
InChI Key: VMRQDHNGCIPVSM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is systematically named according to IUPAC rules as This compound . This nomenclature reflects its bicyclic pyrazine core, where positions 2 and 3 are substituted with carboxamide groups (-CONH₂), and position 6 bears a ketone functional group (C=O). The CAS Registry Number assigned to this compound is 73403-52-8 , a unique identifier for precise chemical tracking and regulatory compliance .

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
CAS Number 73403-52-8
Common Synonyms Pyrazine-2,3-dicarboxamide (partial tautomer)

Structural Isomerism and Tautomeric Forms

The compound exhibits tautomerism due to the presence of conjugated π-systems and labile hydrogen atoms. Two primary tautomeric forms are observed:

  • Keto-amide tautomer : The dominant form features a pyrazine ring with a ketone group at position 6 and carboxamide groups at positions 2 and 3 .
  • Enol-imidic acid tautomer : A minor form arises through keto-enol tautomerization, where the ketone converts to an enol (-OH), and one amide group shifts to an imidic acid (-NH-O-) configuration .

Table 2: Tautomeric Forms

Tautomer Structural Features Stability
Keto-amide -C=O at position 6; -CONH₂ at 2,3 Thermodynamically favored
Enol-imidic acid -C-OH at position 6; -C(NH)O at 2 or 3 Less stable, transient

Additionally, structural isomerism is limited due to the fixed positions of substituents on the pyrazine ring. However, resonance stabilization delocalizes electrons across the ring, creating partial double-bond character between nitrogen and carbon atoms .

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₆N₄O₃ , derived from its pyrazine backbone (C₄H₄N₂) and two carboxamide groups (each contributing CONH₂) . The molecular weight is 182.14 g/mol , calculated as follows:

Calculation:

  • Carbon (C): 6 × 12.01 = 72.06
  • Hydrogen (H): 6 × 1.01 = 6.06
  • Nitrogen (N): 4 × 14.01 = 56.04
  • Oxygen (O): 3 × 16.00 = 48.00
  • Total : 72.06 + 6.06 + 56.04 + 48.00 = 182.16 g/mol (theoretical) .

Table 3: Compositional Analysis

Element Quantity Contribution (g/mol)
C 6 72.06
H 6 6.06
N 4 56.04
O 3 48.00
Total 182.16

Minor discrepancies between theoretical and experimental molecular weights (e.g., 182.14 vs. 182.16) arise from isotopic variations and measurement precision . The compound’s planar structure and hydrogen-bonding capacity (PSA = 131.93 Ų) further influence its physicochemical behavior .

Properties

IUPAC Name

6-oxo-1H-pyrazine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRQDHNGCIPVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504551
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73403-52-8
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrothermal Synthesis (Adapted from Pyridine Analogues)

A notable green and efficient method for synthesizing related heterocycles involves hydrothermal reactions under sealed conditions with water as the solvent:

Parameter Details
Reactants 2-Chloro-5-trifluoromethylpyridine (0.54 g), Water (17 mL)
Reactor 25 mL jacketed hydrothermal reaction kettle
Temperature 100–180 °C
Reaction Time 24–72 hours
Cooling Natural cooling to room temperature
Product Isolation White flaky crystals obtained by filtration and drying
Yield >80%

This method yields stable crystals with low thermal stress and minimal internal defects, suitable for long-term storage at room temperature. The use of water as a solvent makes it environmentally friendly and operationally simple.

Multi-Step Chemical Synthesis via Substituted Dihydropyridines

A diversity-oriented synthesis approach reported for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides involves:

  • Starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate.
  • Reaction with primary amines to form 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.
  • Conversion to 4-tosyloxy and 4-chloro derivatives.
  • Suzuki-Miyaura cross-coupling to introduce aryl groups.
  • Hydrolysis of esters followed by amidation with various amines to yield carboxamide derivatives.

This multi-step synthetic route allows for the generation of libraries of substituted dihydropyridine carboxamides, which can be adapted for pyrazine analogues by modifying starting materials and reaction conditions.

One-Pot Multicomponent Reactions

Recent advances in heterocyclic chemistry demonstrate the use of one-pot, multi-component reactions (MCRs) for synthesizing dihydropyrazine derivatives:

  • Reaction of substituted aromatic aldehydes, ethyl acetoacetate, hydrazine hydrate, and phenylacetonitrile.
  • Catalysis by sodium hydrogen sulfate in ethanol-water mixtures.
  • Reflux at 80 °C for 20–30 minutes.
  • Products isolated by filtration with yields of 80–87%.

This method is simple, environmentally friendly, and avoids column chromatography, making it attractive for rapid synthesis of complex dihydropyrazine derivatives.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations Yield (%)
Hydrothermal Synthesis High temperature, sealed water solvent Green, simple, high purity crystals Long reaction time (24–72 h) >80
Multi-step Chemical Synthesis Stepwise amination, ester hydrolysis, Suzuki coupling Structural diversity, library synthesis Multi-step, requires specialized catalysts Variable (generally good)
One-Pot Multicomponent Reaction Multi-component, one-pot, aqueous medium Fast, high yield, environmentally friendly Limited substrate scope 80–87

Detailed Research Findings and Notes

  • The hydrothermal method produces stable crystals with fewer defects, which is beneficial for both storage and downstream applications.
  • The multi-step synthetic route allows for extensive functionalization, which is valuable in medicinal chemistry for structure-activity relationship studies.
  • The one-pot MCR approach is efficient for rapid generation of derivatives but may require optimization for specific substitution patterns on the pyrazine ring.
  • No direct industrial-scale production protocols for this compound are currently documented, but the hydrothermal and MCR methods show promise for scale-up due to their simplicity and green chemistry aspects.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrazine compounds.

Scientific Research Applications

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include the modulation of biochemical processes essential for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a pyridazine ring.

Uniqueness

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .

Biological Activity

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide (CAS No. 73403-52-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H6N4O3C_6H_6N_4O_3. It features a pyrazine ring with two carboxamide groups, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. For instance, it may inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 through pathways involving NF-κB and MAPK .
  • Cytotoxicity : Some studies have indicated that 6-Oxo-1,6-dihydropyrazine derivatives can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Cytokine Inhibition : The compound's ability to reduce TNF-α and IL-6 levels indicates a mechanism involving the inhibition of inflammatory signaling pathways .
  • Cellular Pathways : It may also influence cellular pathways related to apoptosis and cell proliferation, which are critical in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of 6-Oxo-1,6-dihydropyrazine derivatives:

StudyFindingsModel
Discovery of J27 J27 (a diphenyl analogue) showed significant anti-inflammatory effects and reduced cytokine release in mouse models.In vivo models of acute lung injury and sepsis .
Cytotoxicity Assessment Exhibited cytotoxic effects on various cancer cell lines with IC50 values indicating effectiveness.Various cancer cell lines .
Pharmacokinetics Demonstrated good bioavailability (30.74%) in pharmacokinetic studies.Animal models .

Q & A

Q. What are the optimized synthetic routes for 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using diaminomaleonitrile (DAMN), ketones/aldehydes, and isocyanides. AlCl₃ has been demonstrated as an efficient catalyst for analogous 1,6-dihydropyrazine derivatives, achieving high yields under mild conditions . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Purification via column chromatography using ethyl acetate/hexane gradients is recommended.

Q. How can structural characterization of this compound be performed to confirm its purity and tautomeric forms?

  • Methodological Answer : Use a combination of advanced spectroscopic techniques:
  • NMR : ¹H/¹³C NMR to identify proton environments and carbon frameworks. For tautomerism analysis, ¹⁵N NMR can resolve nitrogen hybridization states (e.g., distinguishing NH vs. carbonyl groups) .
  • Mass Spectrometry : TOF-MS (e.g., m/z 349 [M⁺ + H] for related pyrazine carboxamide ligands) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity.

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Conduct solubility assays in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) using UV-Vis spectroscopy. Stability studies should include:
  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC at 254 nm.
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.

Advanced Research Questions

Q. How does this compound interact with biomolecules like DNA or serum albumin, and what methodologies are suitable for quantifying these interactions?

  • Methodological Answer :
  • DNA Binding : Employ fluorescence quenching assays using ethidium bromide (EB)-DNA complexes. Calculate binding constants (Kb) via Stern-Volmer plots .
  • BSA Interaction : Use circular dichroism (CD) to monitor conformational changes in BSA upon ligand binding. Synchronous fluorescence spectroscopy can identify Trp/Tyr residue perturbations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.

Q. What strategies can be employed to evaluate the compound’s potential as a kinase inhibitor (e.g., CDK5) or antimicrobial agent?

  • Methodological Answer :
  • Kinase Inhibition : Perform in vitro kinase assays using recombinant CDK5/p35. Measure IC₅₀ values via ADP-Glo™ Kinase Assay, comparing to known inhibitors (e.g., flavopiridol) .
  • Antimicrobial Screening : Use microbroth dilution assays against Mycobacterium tuberculosis (H37Rv strain). Minimum inhibitory concentrations (MICs) can be determined in Middlebrook 7H9 media .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps, dipole moments) influencing reactivity .
  • Molecular Docking : Dock the compound into target protein active sites (e.g., CDK5 or Mtb iron acquisition enzymes) using AutoDock Vina. Prioritize derivatives with improved binding scores and ADMET profiles.

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar dihydropyrazine derivatives?

  • Methodological Answer :
  • Meta-analysis : Systematically compare datasets from PubMed-indexed studies (e.g., antitubercular vs. anticancer activities) using tools like RevMan to identify confounding variables (e.g., assay conditions, bacterial strains) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the pyrazine core (e.g., substituting carboxamide with dicarbonitrile) and test in parallel assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Reactant of Route 2
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

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